molecular formula C16H17NO2 B1519058 4-[Benzyl(ethyl)amino]benzoic acid CAS No. 1037132-10-7

4-[Benzyl(ethyl)amino]benzoic acid

Cat. No. B1519058
M. Wt: 255.31 g/mol
InChI Key: XRNGEQAOTMIKSR-UHFFFAOYSA-N
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Description

4-[Benzyl(ethyl)amino]benzoic acid is a chemical compound with the CAS Number: 1037132-10-7 . It has a molecular weight of 255.32 . It is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[Benzyl(ethyl)amino]benzoic acid . The InChI code is 1S/C16H17NO2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(9-11-15)16(18)19/h3-11H,2,12H2,1H3,(H,18,19) .


Physical And Chemical Properties Analysis

4-[Benzyl(ethyl)amino]benzoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Antimicrobial and Antifungal Properties

4-[Benzyl(ethyl)amino]benzoic acid derivatives, like benzoic acid and its various derivatives, are widely recognized for their antimicrobial and antifungal capabilities. These compounds serve as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit bacterial and fungal growth. Their widespread use across different industries highlights their importance in maintaining product safety and integrity (del Olmo, Calzada, & Nuñez, 2017).

Prodrug Applications in Cancer Therapy

Certain derivatives of 4-[Benzyl(ethyl)amino]benzoic acid have been explored as prodrugs in the realm of cancer therapy. These prodrugs are designed to be activated into cytotoxic alkylating agents specifically at tumor sites, thereby minimizing the systemic toxicity often associated with cancer treatments. This targeted approach enhances the efficacy of chemotherapy while reducing its adverse effects on healthy tissues (Springer et al., 1990).

Applications in Material Science

In material science, derivatives of 4-[Benzyl(ethyl)amino]benzoic acid have been utilized in the synthesis of novel compounds with potential applications in electronics and photonics. For example, the integration of these derivatives into perovskite solar cells has been shown to improve device stability and power conversion efficiency, which is critical for the development of more efficient and durable solar energy technologies (Hu et al., 2018).

Drug Synthesis and Drug Delivery Systems

The chemical structure of 4-[Benzyl(ethyl)amino]benzoic acid facilitates its role in the synthesis of various drugs and drug delivery systems. Its derivatives have been used as intermediates in the synthesis of antipsychotic medications and other pharmaceutical compounds. The versatility of this chemical framework allows for the development of a wide range of therapeutic agents, showcasing the compound's significant impact on medicinal chemistry (Guo-jun, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The safety information suggests that it should be stored in a well-ventilated place and kept tightly closed . It is also recommended to avoid dust formation .

properties

IUPAC Name

4-[benzyl(ethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(9-11-15)16(18)19/h3-11H,2,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNGEQAOTMIKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Benzyl(ethyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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